Cas no 116-17-6 (Triisopropyl phosphite)
Triisopropyl phosphite Chemical and Physical Properties
Names and Identifiers
-
- Triisopropyl phosphite
- Tri-i-propylphosphite
- Triipropylphosphitemincolorlessliq
- Phosphorous acid triisopropyl ester
- Phosphorous acid tris(1-methylethyl) ester
- Triisopropoxyphosphine
- Tris(propan-2-yl) phosphite
- Medronic acid impurity A
- tripropan-2-yl phosphite
- TRIISOPROPYL PHOS
- Isopropyl phosphite
- TRISOPROPYL PHOSHITE
- Triisopropyl phosphi
- tri-2-propylphosphite
- tri-isopropylphosphit
- Tri-2-propyl phosphite
- UNII-RJ7QU4YQUN
- 4-01-00-01476 (Beilstein Handbook Reference)
- Z104472880
- RJ7QU4YQUN
- HSDB 2578
- CS-0105692
- Triisopropyl phosphite, 95%
- 116-17-6
- NS00002737
- Phosphorous acid, triisopropyl ester
- MFCD00008874
- SCHEMBL217612
- Tox21_304011
- Triisopropylphosphite
- NSC 6516
- WLN: 1Y1 & OPOY1 & 1 & OY1 & 1
- phosphorous acid tripropan-2-yl ester
- BRN 1701528
- EC 204-130-0
- FT-0600405
- ISOPROPYL PHOSPHITE ((C3H7O)3P) [HSDB]
- J-003395
- Phosphorous acid, tris(1-methylethyl) ester
- EINECS 204-130-0
- NCGC00357278-01
- D97741
- TRIS(ISOPROPYL) PHOSPHITE
- Medronic acid impurity A, European Pharmacopoeia (EP) Reference Standard
- A803570
- Isopropyl phosphite ((C3H7O)3P)
- Q27288144
- Medronic Acid Imp. A (EP); Medronic Acid Impurity A
- BP-30150
- CHEMBL3560028
- NSC6516
- Isopropyl phosphite, ((C3H7O)3P)
- DTXCID7024372
- AKOS009028942
- Isopropyl phosphite, tri-
- Tris(1-methylethoxy)phosphane
- T0610
- DTXSID9044372
- CAS-116-17-6
- NSC-6516
- Tri2propylphosphite
- Phosphorous acid, triisopropyl ester (8CI)
- Isopropyl phosphite, tri
- Tri2propyl phosphite
- Isopropyl phosphite ((C3H7O)3P) (6CI,7CI)
- Phosphorous acid, tris(1methylethyl) ester
- 204-130-0
-
- MDL: MFCD00008874
- Inchi: 1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
- InChI Key: SJHCUXCOGGKFAI-UHFFFAOYSA-N
- SMILES: P(OC(C)C)(OC(C)C)OC(C)C
- BRN: 1701528
Computed Properties
- Exact Mass: 208.12300
- Monoisotopic Mass: 208.123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 27.7A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.844 g/mL at 25 °C(lit.)
- Boiling Point: 63-64 °C/11 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:154.4°F
Degrees Celsius:68°C - Refractive Index: n20/D 1.411(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 41.28000
- LogP: 3.48830
- Vapor Pressure: <2 mmHg ( 20 °C)
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
Triisopropyl phosphite Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H315
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 3278 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-38
- Safety Instruction: S37-S46-S45-S36/37
- FLUKA BRAND F CODES:1-10
- RTECS:TH2800000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R25; R38; R68
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:−20°C
Triisopropyl phosphite Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106621-100ml |
Triisopropyl phosphite |
116-17-6 | 95% | 100ml |
¥1398.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106621-5ml |
Triisopropyl phosphite |
116-17-6 | 95% | 5ml |
¥154.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106621-25ml |
Triisopropyl phosphite |
116-17-6 | 95% | 25ml |
¥437.90 | 2023-09-01 | |
| abcr | AB121643-50 g |
Tri-i-propylphosphite, 94%; . |
116-17-6 | 94% | 50 g |
€61.80 | 2023-07-20 | |
| abcr | AB121643-250 g |
Tri-i-propylphosphite, 94%; . |
116-17-6 | 94% | 250 g |
€191.00 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94710-5ml |
Triisopropyl phosphite |
116-17-6 | 5ml |
¥149.0 | 2021-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T67806-500ML |
Triisopropyl phosphite |
116-17-6 | 500ml |
¥1520.01 | 2023-11-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001107 |
116-17-6 | ¥1544.34 | 2023-01-13 | ||||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097029-100ml |
Triisopropyl phosphite |
116-17-6 | 95% | 100ml |
¥1991 | 2023-04-19 | |
| abcr | AB119905-100 ml |
Triisopropyl phosphite, 90%; . |
116-17-6 | 90% | 100 ml |
€68.30 | 2024-04-20 |
Triisopropyl phosphite Suppliers
Triisopropyl phosphite Related Literature
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Petr Jansa,Antonín Holy,Martin Dra?insky,Ond?ej Baszczyňski,Michal ?esnek,Zlatko Janeba Green Chem. 2011 13 882
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2. New insights on the reaction of trialkyl phosphites with 2-phenyl-3-phenylimino-3H-indole N-oxide: an indolic nitrone. Crystal structures of 1-diethylphosphoryl-2-phenyl-3-phenylamino-1H-indole and 2-phenyl-4-phenylimino-4H-3,1-benzoxazineStefania Canestrari,Alexander Mar’in,Paolo Sgarabotto,Lara Righi,Lucedio Greci J. Chem. Soc. Perkin Trans. 2 2000 833
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Yoshifumi Hashikawa,Hidefumi Yasui,Kei Kurotobi,Yasujiro Murata Mater. Chem. Front. 2018 2 206
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Micha? Juszczak,Sujoy Das,Aneta Kosińska,Agnieszka J. Rybarczyk-Pirek,Kinga Wzgarda-Raj,Paulina Tokarz,Saranya Vasudevan,Arkadiusz Chworos,Katarzyna Wo?niak,Bogna Rudolf Dalton Trans. 2023 52 4237
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5. Interaction between trialkyl phosphites and aminoxyl radicals: a model study for polymer stabilizationAlexander Mar’in,Elisabetta Damiani,Stefania Canestrari,Paul Dubs,Lucedio Greci J. Chem. Soc. Perkin Trans. 2 1999 1363
Additional information on Triisopropyl phosphite
Triisopropyl Phosphite: A Comprehensive Overview
Triisopropyl phosphite, also known as 116-17-6 in the CAS registry, is a versatile organophosphorus compound that has garnered significant attention in various scientific and industrial applications. This compound, with the chemical formula C9H21O3P, is widely recognized for its unique chemical properties and its role in modern chemistry. In recent years, advancements in its synthesis, characterization, and application have further solidified its importance in fields ranging from catalysis to materials science.
The triisopropyl phosphite molecule consists of three isopropyl groups attached to a central phosphorus atom, which is also bonded to three oxygen atoms. This structure imparts it with both Lewis acidic and nucleophilic properties, making it highly reactive in various chemical transformations. Recent studies have highlighted its ability to act as a catalyst in organocatalytic reactions, particularly in the synthesis of complex organic molecules. For instance, researchers have demonstrated its effectiveness in facilitating the Michael addition reaction, a key process in organic synthesis.
One of the most notable applications of triisopropyl phosphite is in the field of polymer chemistry. It has been used as a stabilizer and a crosslinking agent in the production of thermoplastics and elastomers. Its ability to form stable networks through crosslinking has led to improvements in the mechanical properties of polymers, making them more durable and resistant to environmental factors. This has been particularly beneficial in industries such as automotive manufacturing and electronics, where material integrity is paramount.
In addition to its industrial applications, triisopropyl phosphite has also found a niche in biological research. Recent studies have explored its role as a chelating agent in metalloenzyme mimicry. By coordinating with metal ions, it can stabilize enzyme-like structures, enabling researchers to study enzymatic mechanisms under controlled conditions. This has opened new avenues for understanding biochemical processes and developing novel catalysts for biotechnological applications.
The synthesis of triisopropyl phosphite has undergone significant improvements in recent years. Traditionally synthesized via the reaction of triphenylphosphine with propionaldehyde under acidic conditions, modern methods now employ more efficient catalysts and reaction conditions. For example, the use of microwave-assisted synthesis has been shown to enhance reaction rates and yields, making the production process more sustainable and cost-effective.
From an environmental perspective, triisopropyl phosphite exhibits favorable biodegradation characteristics. Studies have shown that it can be effectively degraded by microorganisms under aerobic conditions, reducing its potential impact on ecosystems. This makes it a preferable choice over other organophosphorus compounds that may persist longer in the environment.
In conclusion, triisopropyl phosphite (CAS No: 116-17-6) stands out as a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical properties, coupled with recent advancements in its synthesis and application techniques, continue to drive innovation across industries. As research into this compound progresses, it is anticipated that new discoveries will further expand its utility and contribute to the development of cutting-edge technologies.
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